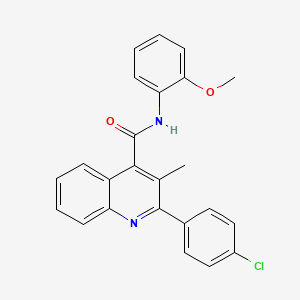
2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-clorofenil)-N-(2-metoxifenil)-3-metilquinolina-4-carboxamida es un compuesto orgánico sintético que pertenece a la familia de las quinolinas. Este compuesto se caracteriza por su estructura compleja, que incluye un núcleo de quinolina sustituido con un grupo clorofenil, un grupo metoxifenil y un grupo carboxamida. Es de interés en varios campos de la investigación científica debido a sus potenciales actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-clorofenil)-N-(2-metoxifenil)-3-metilquinolina-4-carboxamida típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante una síntesis de Friedländer, que involucra la condensación de derivados de anilina con cetonas en presencia de catalizadores ácidos o básicos.
Reacciones de sustitución:
Amidación: El paso final involucra la formación del grupo carboxamida mediante una reacción de amidación, donde el derivado de ácido carboxílico de la quinolina se hace reaccionar con una amina en presencia de agentes de acoplamiento como EDCI o DCC.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores robustos para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-clorofenil)-N-(2-metoxifenil)-3-metilquinolina-4-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de N-óxidos de quinolina.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que podría reducir el grupo carboxamida a una amina.
Sustitución: El grupo clorofenil puede sufrir reacciones de sustitución aromática nucleófila, donde el átomo de cloro es reemplazado por nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Aminas, tioles, en presencia de bases como hidróxido de sodio (NaOH) o carbonato de potasio (K2CO3)
Productos principales
Oxidación: N-óxidos de quinolina
Reducción: Derivados de amina
Sustitución: Varios derivados de quinolina sustituidos
Aplicaciones Científicas De Investigación
2-(4-clorofenil)-N-(2-metoxifenil)-3-metilquinolina-4-carboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda fluorescente debido a su núcleo de quinolina.
Medicina: Explorado por sus potenciales actividades farmacológicas, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-clorofenil)-N-(2-metoxifenil)-3-metilquinolina-4-carboxamida no se comprende completamente, pero se cree que involucra interacciones con objetivos moleculares específicos. El núcleo de quinolina puede intercalarse con el ADN, lo que podría interrumpir los procesos de replicación y transcripción del ADN. Además, el compuesto puede inhibir enzimas o receptores específicos, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-clorofenil)-N-(2-metoxifenil)-quinolina-4-carboxamida
- 2-(4-clorofenil)-N-(2-metoxifenil)-3-metilquinolina-4-ácido carboxílico
- 2-(4-clorofenil)-N-(2-metoxifenil)-3-metilquinolina-4-amina
Singularidad
2-(4-clorofenil)-N-(2-metoxifenil)-3-metilquinolina-4-carboxamida es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de los grupos clorofenil y metoxifenil, junto con la funcionalidad carboxamida, contribuye a su potencial como compuesto versátil en diversas aplicaciones de investigación.
Este artículo detallado proporciona una descripción general completa de 2-(4-clorofenil)-N-(2-metoxifenil)-3-metilquinolina-4-carboxamida, que abarca su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C24H19ClN2O2 |
|---|---|
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-22(24(28)27-20-9-5-6-10-21(20)29-2)18-7-3-4-8-19(18)26-23(15)16-11-13-17(25)14-12-16/h3-14H,1-2H3,(H,27,28) |
Clave InChI |
IIZAQTZHESQUMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















